molecular formula C5H9N3O B14731478 1-(2-Cyanoethyl)-3-methylurea CAS No. 7150-75-6

1-(2-Cyanoethyl)-3-methylurea

Cat. No.: B14731478
CAS No.: 7150-75-6
M. Wt: 127.14 g/mol
InChI Key: AXVHURAAIURJHZ-UHFFFAOYSA-N
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Description

1-(2-Cyanoethyl)-3-methylurea, registered under CAS Number 7150-75-6, is an organic compound with the molecular formula C5H9N3O and a molecular weight of 127.144 g/mol . Key physical properties include a density of approximately 1.066 g/cm³ and a boiling point of 383.8°C at 760 mmHg . While direct research applications for this specific compound are not detailed in the available literature, its structure, featuring both a cyanoethyl group and a methylurea moiety, suggests its potential utility as a versatile building block or intermediate in organic synthesis. Compounds with similar cyanoethyl functional groups are frequently employed in scientific research, particularly in the synthesis of more complex molecules, including specialized ionic liquids. For instance, related 1-(2-cyanoethyl)-3-methylimidazolium salts have been synthesized and investigated for applications such as the extraction of valuable metals from electronic waste, highlighting the relevance of this chemical class in the development of green chemistry and recycling methodologies . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7150-75-6

Molecular Formula

C5H9N3O

Molecular Weight

127.14 g/mol

IUPAC Name

1-(2-cyanoethyl)-3-methylurea

InChI

InChI=1S/C5H9N3O/c1-7-5(9)8-4-2-3-6/h2,4H2,1H3,(H2,7,8,9)

InChI Key

AXVHURAAIURJHZ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NCCC#N

Origin of Product

United States

Synthetic Methodologies and Strategies

Established Synthetic Pathways for 1-(2-Cyanoethyl)-3-methylurea Analogs

The formation of the urea (B33335) linkage is the cornerstone of synthesizing this compound and its derivatives. Traditional methods often involve the reaction of an amine with an isocyanate, a reliable and widely practiced approach in organic chemistry.

Direct Synthetic Approaches

The most direct and common method for synthesizing N-substituted ureas involves the reaction of an isocyanate with an amine. In the case of this compound, this would involve the reaction of 3-aminopropionitrile with methyl isocyanate. wikipedia.org This reaction is typically straightforward, proceeding via the nucleophilic addition of the amine to the electrophilic carbonyl carbon of the isocyanate.

The reaction is often carried out in an inert solvent. The choice of solvent can influence reaction rates and ease of product isolation. While a variety of solvents can be used, the reaction is often performed in a non-protic solvent to avoid side reactions with the isocyanate.

A general representation of this direct synthesis is as follows: CH₃NCO + H₂N(CH₂)₂CN → CH₃NHC(O)NH(CH₂)₂CN

Key reagents in this synthesis are:

Methyl isocyanate (CH₃NCO): A highly reactive and toxic chemical intermediate. wikipedia.org

3-Aminopropionitrile (H₂N(CH₂)₂CN): This can be synthesized by the addition of ammonia (B1221849) to acrylonitrile (B1666552). orgsyn.org

One-Pot Reaction Protocols

To enhance efficiency and reduce waste, one-pot synthetic protocols have been developed for urea derivatives. These methods often circumvent the need to isolate potentially hazardous intermediates like isocyanates. One such approach involves the in situ generation of an isocyanate from a primary amine, which then reacts with another amine in the same reaction vessel. organic-chemistry.org

For instance, a primary amine can be converted to an isocyanate using reagents like phosgene (B1210022) or its safer alternatives, such as triphosgene (B27547) or diphosgene. rsc.org However, these reagents are still hazardous. A greener approach involves the use of chlorosulfonyl isocyanate, which reacts with an amine and is then hydrolyzed in situ to yield the desired urea. asianpubs.org

Another innovative one-pot method involves the reaction of amines with potassium isocyanate in water, eliminating the need for organic solvents and catalysts. rsc.orgrsc.org This method is not only environmentally friendly but also scalable for industrial applications. rsc.org A microwave-assisted one-pot, two-step process has also been developed for the synthesis of N,N'-disubstituted ureas from alkyl halides and amines, proceeding through an isocyanate intermediate. beilstein-journals.org

One-Pot Method Key Reagents Advantages Reference(s)
In situ Isocyanate GenerationPrimary Amine, Phosgene/TriphosgeneHigh Efficiency rsc.org
Chlorosulfonyl Isocyanate MethodAmine, Chlorosulfonyl Isocyanate, WaterHigh Yield, Purity asianpubs.org
Aqueous Potassium IsocyanateAmine, Potassium Isocyanate, WaterEnvironmentally Friendly, Scalable rsc.orgrsc.org
Microwave-Assisted Staudinger-Aza-WittigAlkyl Halide, Amine, CO₂, Polymer-Bound DiphenylphosphineFast, Efficient beilstein-journals.org

Advanced Synthetic Techniques and Green Chemistry Principles

In line with the growing emphasis on sustainable chemistry, advanced synthetic techniques are being explored to minimize the environmental impact of chemical processes. The use of alternative reaction media, such as deep eutectic solvents, is a promising avenue in the synthesis of urea derivatives.

Application of Deep Eutectic Solvents in Urea Derivative Synthesis

Deep eutectic solvents (DESs) are emerging as green and sustainable alternatives to conventional organic solvents. acs.orgfrontiersin.org These solvents are typically formed by mixing a quaternary ammonium (B1175870) salt, like choline (B1196258) chloride, with a hydrogen bond donor, such as urea. acs.orgmdpi.com This combination results in a significant depression of the melting point, forming a liquid at or near room temperature. mdpi.com

DESs, particularly those based on choline chloride and urea (reline), have been successfully employed as both the solvent and a catalyst in various organic reactions. frontiersin.orgnih.gov Their advantages include low cost, biodegradability, low toxicity, and non-flammability. mdpi.comnih.gov In the context of urea derivative synthesis, DESs can facilitate reactions by enhancing the solubility of reactants and potentially activating them through hydrogen bonding interactions. Research has shown that choline chloride/urea mixtures can effectively promote multicomponent reactions for the synthesis of various heterocyclic compounds. frontiersin.org While direct application to this compound is not extensively documented, the principles suggest a high potential for adapting these green methods.

DES Component 1 (HBA) DES Component 2 (HBD) Key Properties Potential Application in Urea Synthesis Reference(s)
Choline ChlorideUreaBiodegradable, Low Cost, Non-flammableGreen solvent and catalyst for aminolysis and multicomponent reactions. frontiersin.orgmdpi.comnih.gov
Choline ChlorideGlycerolRenewableAlternative hydrogen bond donor. nih.gov

It's important to note that the stability of urea in some DES systems can be a concern, as decomposition can occur at temperatures below 100°C. rsc.org

Derivatization and Functionalization Strategies

The chemical structure of this compound allows for further modification, enabling its integration into more complex molecular architectures, such as oligonucleotides.

Post-Synthetic Modifications for Oligonucleotide Integration

The post-synthetic modification of oligonucleotides is a powerful tool for creating analogs with enhanced properties. mdpi.comnih.gov Urea-based modifications are of particular interest for their ability to influence the structural and binding properties of nucleic acids. mdpi.comnih.gov

One strategy involves introducing a precursor functional group into the oligonucleotide during solid-phase synthesis. This precursor can then be converted to the desired urea derivative after the oligonucleotide has been assembled. For example, an amino-modified oligonucleotide can be reacted with an appropriate reagent to form a urea linkage. mdpi.comnih.gov

A specific example is the use of a 2'-N-pentafluorophenoxycarbonyl-2'-amino-LNA (Locked Nucleic Acid) unit incorporated into an oligonucleotide. mdpi.comnih.gov This activated ester can then be treated with various amines in a post-synthetic step to generate a library of 2'-N-alkylaminocarbonyl-2'-amino-LNA (2'-urea-LNA) derivatives. mdpi.comnih.gov This method allows for the introduction of diverse functionalities onto the oligonucleotide scaffold. mdpi.com While this example does not directly use this compound, the underlying principle of reacting an activated precursor with an amine to form a urea linkage is directly applicable. The cyanoethyl group itself is a well-known protecting group in oligonucleotide synthesis, further suggesting the compatibility of such moieties in these complex biological molecules. nih.gov

The covalent attachment of peptides to oligonucleotides through urea linkages is another area of active research, aiming to improve cellular uptake and nuclear delivery of therapeutic oligonucleotides. researchgate.net

Introduction of Spectroscopic Handles for Enhanced Analytical Performance

The quantitative and qualitative analysis of this compound and related compounds in various matrices can be significantly improved by the introduction of spectroscopic handles. These are chemical moieties that possess distinct spectroscopic properties, such as strong absorption in the UV-Visible region (chromophores) or the ability to fluoresce (fluorophores). The incorporation of these handles allows for more sensitive and selective detection using common analytical techniques like UV-Vis spectrophotometry, fluorescence spectroscopy, and liquid chromatography with UV or fluorescence detection.

One common strategy for introducing a spectroscopic handle to a urea derivative is through the use of a derivatizing reagent that contains a chromophore or fluorophore. For instance, diisocyanates can be converted to ureas using a chromophoric derivatizing reagent, allowing for their separation and analysis via liquid chromatography. nih.gov This principle can be extended to the synthesis of this compound analogs by reacting a fluorescent or chromophoric isocyanate with 3-aminopropionitrile.

Another approach involves designing the urea molecule as part of a larger system that exhibits aggregation-induced emission (AIE) or photoinduced electron transfer (PET). For example, urea-bearing phenyleneethynylene polymers have been synthesized and shown to have a fluorescent quenching effect in the presence of certain anions. nih.gov The urea group plays a crucial role in the binding of the analyte, which in turn modulates the fluorescence of the polymer backbone. nih.gov Similarly, anthracene-based PET sensors incorporating a urea functionality have been developed for anion sensing. researchgate.net

The synthesis of these labeled compounds often follows standard procedures for urea formation. A common method involves the reaction of an amine with an isocyanate. To introduce a spectroscopic handle, one of the reactants would contain the desired chromophore or fluorophore. For example, a fluorescent amine could be reacted with 2-isocyanatoacetonitrile, or a fluorescent isocyanate could be reacted with 3-aminopropionitrile.

Table 1: Strategies for Introducing Spectroscopic Handles to Urea Derivatives

StrategyDescriptionExampleAnalytical Technique
Chromophoric DerivatizationReaction with a reagent containing a chromophore to form a UV-active urea derivative.Reaction of an isocyanate with a chromophoric amine.HPLC-UV
Fluorogenic LabelingIncorporation of a fluorophore into the urea structure.Synthesis using a fluorescent isocyanate or amine.Fluorescence Spectroscopy, HPLC-Fluorescence
Aggregation-Induced Emission (AIE)Designing the urea as part of a larger molecule that becomes fluorescent upon aggregation.Urea-functionalized tetraphenylethene derivatives.Fluorescence Spectroscopy
Photoinduced Electron Transfer (PET)The urea group acts as a receptor that, upon binding an analyte, modulates the fluorescence of a linked fluorophore.Anthracene-urea conjugates.Fluorescence Spectroscopy

Preparation of Related Urea-Containing Heterocycles

The functional groups present in this compound, namely the urea and the cyanoethyl moieties, make it a versatile precursor for the synthesis of various heterocyclic compounds, particularly those containing a pyrimidine (B1678525) core. The urea can act as a source of two nitrogen atoms and a carbonyl group, while the cyano group and the adjacent methylene (B1212753) group provide reactive sites for cyclization reactions.

A common strategy involves the intramolecular or intermolecular cyclization of a cyanoacetylurea (B75420) derivative. For example, cyanoacetylurea can be condensed with aldehydes or other electrophiles, and the resulting intermediate can undergo cyclization to form substituted uracils. nih.gov Similarly, the reaction of 2-(benzo[d]thiazol-2-yl)-N-carbamoyl acetamide (B32628) with aldehydes, followed by cyclization, yields dihydropyrimidine (B8664642) derivatives. researchgate.net

In the context of this compound, the cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. These transformations open up a wide range of possibilities for subsequent cyclization reactions. For instance, if the cyano group is hydrolyzed to a carboxylic acid, an intramolecular condensation with the urea moiety could potentially lead to a barbiturate-like structure.

Furthermore, the active methylene group adjacent to the cyano group can be involved in condensation reactions. For example, reaction with a suitable three-carbon electrophile could lead to the formation of a six-membered heterocyclic ring. The synthesis of thiazolo[3,2-a]pyrimidines from 6-aryl-5-cyano-2-thiouracil derivatives illustrates a similar principle, where the thiouracil (a urea analog) is the core of the resulting heterocyclic system. nih.gov

Table 2: Examples of Heterocycle Synthesis from Urea Derivatives

Starting MaterialReagents and ConditionsProduct HeterocycleReference
6-aryl-5-cyano-2-thiouracilAlkylating agent with a second functional group for cyclizationThiazolo[3,2-a]pyrimidine nih.gov
2-(benzo[d]thiazol-2-yl)-N-carbamoyl acetamide4-chloro-benzaldehyde, ethanolic piperidine, then DMF, triethylamineDihydropyrimidine researchgate.net
Amino pyrimidine/pyridine and bromoacetophenoneCondensation, then triphosgene and an amineImidazopyrimidine-urea derivative nih.gov

Stereochemical Considerations in this compound Type Syntheses

Stereochemistry plays a crucial role in the biological activity of many molecules. In the synthesis of this compound and its analogs, several stereochemical aspects need to be considered, particularly if chiral centers are present or introduced.

If a chiral center is introduced into the molecule, for example, by using a chiral starting material or through an asymmetric synthesis, the stereochemical outcome of the reaction becomes a critical factor. For instance, in the synthesis of the related compound 1-(2-cyano-2-methoxyiminoacetyl)-3-ethylurea, it was observed that only one of two possible diastereomers was formed, which was determined to have the E-configuration by X-ray analysis. This highlights that the synthetic route can have a high degree of stereoselectivity.

In asymmetric syntheses of urea derivatives, chiral auxiliaries are often employed. A chiral amine or isocyanate can be used to introduce a stereocenter, which can then direct the stereochemistry of subsequent reactions. After the desired transformation, the chiral auxiliary can be removed.

Table 3: Key Stereochemical Concepts in Urea Synthesis

ConceptDescriptionRelevance to this compound Type Syntheses
Urea Planarity The N-C(O)-N backbone of the urea group is typically planar.Influences the overall 3D structure and potential for intermolecular interactions.
Atropisomerism Restricted rotation around single bonds can lead to chiral isomers.Possible if bulky substituents are introduced on the urea nitrogens or the cyanoethyl chain.
Diastereoselectivity Preferential formation of one diastereomer over another in a reaction.Important when reacting a chiral molecule with a prochiral center, or when creating a second chiral center.
Enantioselective Synthesis Synthesis of a specific enantiomer of a chiral compound.Can be achieved using chiral catalysts, reagents, or starting materials.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular connectivity can be assembled.

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in a molecule. For 1-(2-Cyanoethyl)-3-methylurea, the spectrum is expected to show distinct signals corresponding to the different types of protons. The chemical shifts are influenced by the electronegativity of adjacent atoms and functional groups.

The structure contains four unique proton environments: the methyl protons (a), the methylene (B1212753) protons adjacent to the nitrile group (c), the methylene protons adjacent to the urea (B33335) nitrogen (d), and the two non-equivalent amide protons (b and e).

N-CH₃ (a): The methyl group attached to the urea nitrogen is expected to appear as a doublet due to coupling with the adjacent N-H proton (e). Its chemical shift would be in the range of 2.7-2.8 ppm.

NH (b and e): The two amide protons are in different chemical environments and are expected to appear as separate signals. The NH proton adjacent to the ethyl group (b) would likely be a broad triplet, coupling to the adjacent CH₂ group (d). The NH proton coupled to the methyl group (e) would appear as a broad quartet or quintet. These signals are often broad and can be found over a wide range from 5.5 to 7.0 ppm.

-CH₂-CN (c): The methylene group adjacent to the electron-withdrawing cyano group is expected to be a triplet, shifted downfield to approximately 2.6-2.7 ppm due to the deshielding effect of the nitrile.

-CH₂-NH- (d): The methylene group attached to the urea nitrogen is deshielded by the nitrogen atom and will appear as a quartet (or triplet of triplets) due to coupling with both the adjacent NH proton (b) and the other methylene group (c). Its resonance is anticipated around 3.4-3.5 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound.
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
N-CH2.75Doublet (d)~5.0
-CH₂-CN2.65Triplet (t)~6.5
-CH₂-NH-3.45Quartet (q)~6.5
-CH₂-NH-~6.0Broad Triplet (br t)~5.5
-NH-CH₃~6.2Broad Quartet (br q)~5.0

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their chemical environment and functional group type. This compound has five distinct carbon signals.

N-CH₃: The methyl carbon is the most upfield signal, expected around 27-30 ppm.

-CH₂-CN: The methylene carbon adjacent to the nitrile group is expected to appear in the range of 17-20 ppm.

-CH₂-NH-: The methylene carbon bonded to the nitrogen of the urea moiety will be shifted downfield to approximately 38-41 ppm.

C≡N: The carbon of the nitrile group is characteristically found in the downfield region of the spectrum, typically between 117 and 120 ppm. organicchemistrydata.org

C=O: The carbonyl carbon of the urea group is the most deshielded carbon and will appear furthest downfield, typically in the range of 158-162 ppm. chemicalbook.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound.
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
N-CH₃28.5
-CH₂-CN18.0
-CH₂-NH-39.5
C≡N118.0
C=O159.0

While 1D NMR spectra provide fundamental information, complex structures or ambiguous assignments necessitate the use of two-dimensional (2D) NMR techniques. organicchemistrydata.org For this compound, several 2D experiments would be invaluable for confirming the proposed structure. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu It would show correlations between the NH proton (b) and the adjacent CH₂ protons (d), and between the CH₂ protons (d) and the other CH₂ protons (c). It would also confirm the coupling between the NH proton (e) and the methyl protons (a).

HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals direct one-bond correlations between protons and the carbons they are attached to. columbia.edu It would definitively link each proton signal from the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum (e.g., the proton signal at ~2.75 ppm with the carbon signal at ~28.5 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. columbia.edu This is crucial for piecing together the molecular skeleton. Key correlations would include:

The methyl protons (a) to the urea carbonyl carbon (C=O).

The methylene protons (d) to the urea carbonyl carbon (C=O) and the nitrile carbon (C≡N).

The methylene protons (c) to the urea-linked methylene carbon (-CH₂-NH-).

Together, these advanced techniques provide unambiguous evidence for the complete bonding network of the molecule, leaving no doubt as to its identity. youtube.comresearchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic fingerprint based on its functional groups.

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule. The spectrum of this compound would display characteristic absorption bands for the N-H, C-H, C≡N, and C=O groups.

Table 3: Predicted FT-IR Spectral Data for this compound.
Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)
N-H StretchAmide (Urea)3300 - 3400 (two bands, moderately broad)
C-H StretchAlkyl (CH₃, CH₂)2850 - 3000
C≡N StretchNitrile2240 - 2260 (sharp, medium intensity)
C=O Stretch (Amide I)Urea1640 - 1680 (strong, sharp)
N-H Bend (Amide II)Urea1550 - 1620

The presence of a strong absorption around 1650 cm⁻¹ (Amide I band) is characteristic of the urea carbonyl group. The sharp peak around 2250 cm⁻¹ is a definitive indicator of the nitrile functional group. The broad bands in the 3300-3400 cm⁻¹ region correspond to the N-H stretching vibrations of the urea moiety, with their appearance suggesting potential hydrogen bonding in the solid state.

Electronic Absorption and Emission Spectroscopy

UV-Visible spectroscopy provides information on the electronic transitions within a molecule. The chromophores in this compound are the urea carbonyl group and the nitrile group. Both are relatively weak chromophores that undergo n→π* transitions.

Simple, non-conjugated ureas and nitriles typically exhibit weak absorption bands at short wavelengths, usually below 220 nm. nist.govrsc.org Therefore, this compound is expected to show a λₘₐₓ in the far-UV region of the electromagnetic spectrum. Due to the lack of an extended conjugated system, the compound is not expected to exhibit significant color or absorb in the visible region.

Furthermore, compounds of this nature, lacking significant aromatic or conjugated systems, are generally not fluorescent or phosphorescent. Therefore, significant emission properties are not anticipated for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

No specific experimental data on the UV-Vis spectroscopic analysis of this compound is available in published literature. This type of analysis would typically provide information about the electronic transitions within the molecule, helping to identify the presence of chromophores.

Circular Dichroism (CD) Spectroscopy for Chiral Systems

There is no available research on the circular dichroism spectroscopy of this compound. CD spectroscopy is used for chiral molecules to determine their stereochemical properties. As this compound is not an inherently chiral compound, this type of analysis would not be applicable unless it was placed in a chiral environment or derivatized to introduce a chiral center.

Mass Spectrometry Techniques

While detailed experimental studies are not available, predicted mass spectrometry data can be found in chemical databases.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Specific LC-MS analytical methods, including retention times and fragmentation patterns under various conditions, have not been published for this compound. However, predicted collision cross section (CCS) values, which are important for ion mobility-mass spectrometry, are available. uni.lu LC-MS is a powerful technique for separating and identifying compounds in a mixture. nih.govnih.gov For a compound like this compound, LC-MS could be used for its detection and quantification in various matrices. lcms.czshimadzu.com

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts

Adductm/zPredicted CCS (Ų)
[M+H]⁺128.08184127.4
[M+Na]⁺150.06378135.1
[M-H]⁻126.06728129.0
[M+NH₄]⁺145.10838147.0
[M+K]⁺166.03772136.4
[M+H-H₂O]⁺110.07182115.4
[M+HCOO]⁻172.07276149.0
[M+CH₃COO]⁻186.08841191.7
Data sourced from PubChem. uni.lu

Thermal Analysis

No experimental data from thermal analysis of this compound has been found in the scientific literature.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

There are no published TGA or DTA studies for this compound. These analyses would provide valuable information on the thermal stability and decomposition profile of the compound. researchgate.netresearchgate.net TGA measures the change in mass of a sample as a function of temperature, while DTA detects differences in temperature between a sample and a reference material, revealing exothermic or endothermic transitions. researchgate.netresearchgate.net

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the properties of 1-(2-Cyanoethyl)-3-methylurea. By modeling the electron density, DFT methods can accurately predict a range of molecular characteristics, offering a microscopic view that complements experimental findings. These calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311G(d,p), to achieve a balance between accuracy and computational cost. researchgate.netmaterialsciencejournal.org

Geometry Optimization and Electronic Structure Calculations

Table 1: Example of Optimized Geometrical Parameters (Hypothetical Data) Note: The following data is illustrative of typical DFT results and not from a published study on this compound.

Parameter Bond/Atoms Value (Å/°)
Bond Length C=O 1.23 Å
Bond Length N-C (urea) 1.37 Å
Bond Length C-C (ethyl) 1.53 Å
Bond Length C≡N 1.16 Å
Bond Angle N-C-N 118°

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO, an electron acceptor, is prone to nucleophilic attack. wuxiapptec.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. wuxiapptec.com A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.com Conversely, a small gap indicates that the molecule is more polarizable and reactive. ajchem-a.com For this compound, the HOMO is likely localized around the urea (B33335) group, which is rich in electrons, while the LUMO may be centered on the electron-withdrawing cyanoethyl group.

Table 2: Global Quantum Chemical Descriptors (Hypothetical Data) Note: The following data is illustrative of typical DFT results. Ionization Potential (I) ≈ -E(HOMO), Electron Affinity (A) ≈ -E(LUMO). ajchem-a.com

Parameter Value (eV)
E(HOMO) -7.10
E(LUMO) -0.55
HOMO-LUMO Gap (ΔE) 6.55
Ionization Potential (I) 7.10

Mulliken Charge Distribution and Electrostatic Potential Mapping

Mulliken population analysis is a method used to calculate the partial atomic charges on each atom in a molecule. uni-muenchen.de This analysis helps in understanding the electronic distribution and identifying electrophilic and nucleophilic centers. researchgate.net In this compound, the oxygen atom of the carbonyl group and the nitrogen of the cyano group are expected to carry negative charges, making them nucleophilic sites. Conversely, the carbonyl carbon and hydrogen atoms attached to nitrogen are likely to have positive charges, marking them as electrophilic sites. niscpr.res.inresearchgate.net

A Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution. It is plotted over the molecule's electron density surface, with colors indicating different potential values. Red typically signifies regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates areas of positive potential (electron-poor), which are attractive to nucleophiles. researchgate.net For this molecule, the MESP would likely show strong negative potential around the carbonyl oxygen and the cyano nitrogen.

Prediction of Vibrational Frequencies and NMR Chemical Shifts

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. By analyzing the computed vibrational modes, specific spectral peaks can be assigned to the stretching, bending, or twisting of particular bonds (e.g., C=O stretch, N-H bend, C≡N stretch). materialsciencejournal.org This theoretical spectrum can be compared with experimental data to confirm the molecular structure. niscpr.res.in

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated theoretically. researchgate.net These predictions for ¹H and ¹³C nuclei are valuable for interpreting experimental NMR spectra and assigning specific resonances to individual atoms within the this compound structure. ucl.ac.uk For instance, DFT could help distinguish the chemical shifts of the different carbon atoms in the urea, ethyl, and cyano groups. ucl.ac.ukcsic.es

Thermochemical Property Calculations

Computational methods can also be used to estimate key thermochemical properties. These calculations provide insight into the stability and energy content of the molecule. The Joback method, a group contribution method, can be used to estimate properties like enthalpy of formation and boiling point. chemeo.com More advanced DFT calculations can determine properties such as heat capacity, entropy, and Gibbs free energy by analyzing the molecule's vibrational frequencies at different temperatures. chemeo.comosti.gov

Table 3: Calculated Thermochemical and Physical Properties for this compound

Property Value Unit Source (Method)
Enthalpy of formation at standard conditions (ΔfH°gas) -7.98 kJ/mol Cheméo (Joback) chemeo.com
Enthalpy of vaporization at standard conditions (ΔvapH°) 63.71 kJ/mol Cheméo (Joback) chemeo.com
Normal Boiling Point (Tboil) 634.79 K Cheméo (Joback) chemeo.com
Critical Temperature (Tc) 836.23 K Cheméo (Joback) chemeo.com

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the entire potential energy surface of a reaction. This involves identifying reactants, products, and any intermediates or transition states that occur along the reaction pathway. rsc.org

For this compound, a potential reaction of interest could be its hydrolysis or its reaction with other nucleophiles or electrophiles. A computational study, likely using DFT, could model such a transformation. researchgate.net For example, in a study of urea methanolysis, DFT calculations showed that the reaction proceeds through a concerted mechanism and that the involvement of methanol (B129727) dimers and trimers is kinetically and thermodynamically preferred over reactions with single methanol molecules. researchgate.net A similar approach could be applied to this compound to determine the most favorable reaction pathways, calculate the activation energies for each step, and identify the rate-determining step. This provides a detailed, molecular-level understanding of how the compound transforms chemically. rsc.org

Transition State Analysis and Energy Landscapes

Transition state theory is a fundamental concept in chemical kinetics. Computational methods, particularly density functional theory (DFT), are often employed to locate transition state structures and calculate their energies. wikipedia.org This allows for the determination of activation energy barriers, providing insight into the feasibility and rate of a reaction. The energy landscape of a reaction, which maps potential energy as a function of the coordinates of the reacting species, can be constructed to visualize the entire reaction pathway, including intermediates and transition states. acs.org For a molecule like this compound, this analysis would be crucial in understanding its synthesis, degradation, and potential reactions.

Kinetic Parameter Prediction and Reaction Pathway Mapping

Computational chemistry provides tools to predict kinetic parameters, such as rate constants, which are vital for understanding reaction dynamics. google.com By mapping the reaction pathway—the sequence of elementary steps from reactants to products—researchers can identify rate-determining steps and intermediates. rsc.orgacs.org Global reaction route mapping (GRRM) is an automated approach to explore complex potential energy surfaces and discover novel reaction pathways. nih.gov

Studies on Condensation and Nucleophilic Addition Mechanisms

Urea and its derivatives are known to participate in condensation and nucleophilic addition reactions. acs.orgnih.gov For example, the reaction of urea with methylamine (B109427) has been studied theoretically to understand the nucleophilic addition pathway. rsc.org The cyano group in this compound can also be susceptible to nucleophilic attack. Computational studies would typically involve calculating the energies of reactants, intermediates, transition states, and products to elucidate the step-by-step mechanism of these reactions.

Theoretical Investigations of 1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered heterocyclic rings. acs.orgarxiv.orgncert.nic.inresearchgate.netacs.org While the urea moiety itself is not a standard 1,3-dipole, the cyano group could potentially be converted into a nitrile oxide, which is a common 1,3-dipole. Theoretical investigations using DFT can predict the regioselectivity and stereoselectivity of such cycloaddition reactions by analyzing the frontier molecular orbitals (HOMO and LUMO) of the reactants. acs.orgncert.nic.in

Nitrosation Reaction Pathway Analysis

The nitrosation of ureas is a significant reaction due to the potential formation of carcinogenic N-nitrosoureas. Computational studies can be used to analyze the reaction pathway of nitrosation, identifying the most likely sites of attack and the stability of the resulting nitrosated products. For this compound, which has two secondary amine-like nitrogens in the urea group, theoretical analysis could predict which nitrogen is more susceptible to nitrosation and the energy barriers associated with the process.

Molecular Dynamics and Binding Interactions

Molecular Docking for Ligand-Target Binding Affinity

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netresearchgate.netresearchgate.netnih.govnih.gov In drug discovery, this is used to predict how a small molecule, such as a urea derivative, might bind to a protein target. The binding affinity, often expressed as a docking score or binding free energy, can be estimated, providing a measure of the strength of the interaction. researchgate.net Molecular dynamics simulations can further refine these predictions by simulating the movement of atoms in the complex over time, giving a more dynamic picture of the binding interaction. acs.orgacs.orgnih.gov

Integration of Advanced Computational Approaches and Machine Learning

The convergence of computational chemistry with machine learning (ML) is revolutionizing the discovery and design of small molecules. mdpi.com Machine learning algorithms can identify complex patterns in large chemical datasets, enabling the prediction of molecular properties and activities with remarkable speed and accuracy. mdpi.com For a molecule like this compound, these integrated approaches open new avenues for research and application.

The application of ML to this compound and its analogues can be multifaceted:

Quantitative Structure-Activity Relationship (QSAR): By training ML models on a dataset of urea derivatives with known biological activities, QSAR models can be developed. These models could then predict the potential efficacy of this compound or its novel variants for specific biological targets, such as inhibiting certain enzymes or acting as receptor antagonists. nih.gov

Physicochemical Property Prediction: ML models are adept at predicting a wide range of properties, including solubility, toxicity, metabolic stability, and partition coefficients. For instance, a regression-based model could predict the aqueous solubility of this compound, a critical parameter for its potential use in various applications.

Generative Models for de novo Design: Advanced deep learning techniques, such as generative adversarial networks (GANs) or variational autoencoders (VAEs), can be trained on libraries of known active compounds. These models can then generate novel molecular structures, including new urea derivatives, that are optimized for desired properties. This approach could be used to design analogues of this compound with enhanced activity or improved safety profiles.

Reaction and Synthesis Prediction: ML can assist in planning the synthesis of this compound and its derivatives by predicting reaction outcomes, optimizing reaction conditions, and even suggesting novel synthetic routes. acs.org

The integration of these ML techniques with traditional computational methods like Density Functional Theory (DFT) can create a powerful workflow. High-throughput computational screening can generate initial data, which is then used to train an ML model. This model can subsequently screen vast virtual libraries of compounds far more rapidly than DFT alone, identifying promising candidates for more rigorous theoretical and subsequent experimental validation. acs.org The potential applications of machine learning for this compound are summarized in Table 2.

Table 2: Potential Applications of Machine Learning in the Study of this compound

Application AreaMachine Learning TaskPotential ML ModelObjective
Drug DiscoveryQSAR ModelingRandom Forest, Support Vector MachinePredict biological activity against a specific target.
Materials ScienceProperty PredictionGradient Boosting, Neural NetworkPredict physicochemical properties like solubility or melting point.
Chemical SynthesisRetrosynthesis PredictionTransformer-based ModelsPropose efficient synthetic pathways for novel derivatives.
Safety AssessmentToxicity PredictionClassification/Regression ModelsEstimate potential toxicity based on structural features.

Through these advanced computational strategies, the scientific understanding of this compound can be significantly deepened, accelerating the exploration of its potential applications and the design of next-generation compounds.

Supramolecular Chemistry and Non Covalent Interactions

Hydrogen Bonding Networks in 1-(2-Cyanoethyl)-3-methylurea Systems

The urea (B33335) group is a powerful and versatile motif in crystal engineering and supramolecular chemistry due to its ability to act as both a hydrogen bond donor (through the N-H protons) and a hydrogen bond acceptor (via the carbonyl oxygen). researchgate.nettue.nl This dual functionality enables the formation of robust and predictable hydrogen-bonding networks.

In systems containing this compound, several hydrogen bonding motifs can be anticipated.

Intermolecular Hydrogen Bonding: The primary intermolecular interaction is expected to be the formation of one-dimensional hydrogen-bonded chains or tapes, a common feature in the crystal structures of N,N'-disubstituted ureas. researchgate.netresearchgate.net In this arrangement, the N-H group of one molecule donates a hydrogen bond to the carbonyl oxygen of a neighboring molecule, and this pattern propagates, creating a head-to-tail assembly. Specifically, the N-H protons of the urea moiety are excellent hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. researchgate.net This often results in a bifurcated hydrogen bond, where two N-H donors from one urea molecule interact with the carbonyl oxygen of another, leading to highly stable, tape-like structures. tue.nl

The presence of the cyanoethyl group introduces additional possibilities for intermolecular interactions. The nitrogen atom of the cyano group is a potential hydrogen bond acceptor, although weaker than the urea carbonyl oxygen. It could participate in C-H···N interactions with neighboring molecules. Furthermore, the cyano group's electron-withdrawing nature can increase the acidity of the urea protons, potentially strengthening the N-H···O hydrogen bonds. rsc.orgnih.gov

Intramolecular Hydrogen Bonding: The potential for intramolecular hydrogen bonding in this compound appears limited due to the flexibility of the ethyl chain and the typical bond angles. However, certain conformations might allow for weak C-H···O or C-H···N interactions between the ethyl chain and the urea or cyano groups, respectively. In similar molecules, like ureidopyrimidines, intramolecular hydrogen bonds can stabilize specific conformations, which in turn influences their self-assembly behavior. nih.govnih.gov

A summary of potential hydrogen bonding interactions is presented in the table below.

Interaction TypeDonorAcceptorStrengthExpected Motif
IntermolecularN-H (Urea)C=O (Urea)Strong1D Tapes/Chains
IntermolecularC-H (Ethyl)C=O (Urea)WeakNetwork Stabilization
IntermolecularC-H (Ethyl/Methyl)N≡C (Cyano)WeakNetwork Stabilization
IntramolecularC-H (Ethyl)C=O (Urea)Very Weak/UnlikelyConformational Locking

This table is generated based on established principles of hydrogen bonding in urea and cyano-containing compounds.

The design of complex supramolecular systems relies on the predictability and directionality of non-covalent interactions, with hydrogen bonding being a cornerstone. nsf.gov For urea-based systems, several principles guide the formation of desired architectures:

Hierarchy of Interactions: Strong interactions, such as the N-H···O bonds of the urea tape motif, will dominate the primary assembly, while weaker interactions, like C-H···N or van der Waals forces, will direct the packing of these primary structures. researchoutreach.org

Cooperativity: Hydrogen bonds within a network can exhibit positive cooperativity, where the formation of one hydrogen bond strengthens the adjacent ones. nsf.gov This is particularly relevant in the urea tape motif, leading to exceptionally stable assemblies.

Host-Guest Chemistry and Molecular Recognition

The urea functionality is a well-recognized binding motif for various guest molecules, particularly those with hydrogen bond accepting capabilities, such as anions or neutral polar molecules. nih.govresearchgate.net

The concept of molecular recognition, often described by the "lock-and-key" principle, relies on the geometric and electronic complementarity between a host and a guest molecule. wikipedia.org The host molecule possesses a binding cavity or surface with a specific arrangement of functional groups that are complementary to those of the guest. In the context of this compound, the key features for host-guest interactions would be:

Hydrogen Bond Donors: The two N-H groups of the urea moiety provide a bidentate hydrogen-bonding site.

While specific host-guest complexes of this compound have not been reported, its structure suggests it could act as a building block for larger host assemblies or as a host for small guest molecules. Urea and its derivatives are known to form crystalline inclusion compounds, where guest molecules are entrapped within channels or cavities in the host lattice. wikipedia.orgcapes.gov.br For instance, urea itself famously forms hexagonal crystals with channels that can include a variety of organic guest molecules.

The presence of both a methyl and a cyanoethyl substituent introduces asymmetry, which could lead to more complex and potentially chiral supramolecular assemblies compared to symmetrically substituted ureas. The cyano group could also participate in binding, for example, by coordinating to metal ions or interacting with acidic protons of a guest molecule. The differentiation of isomeric urea derivatives has been achieved through host-guest chemistry with cyclodextrins, highlighting the subtle yet significant role of substituent positioning in molecular recognition. acs.orgacs.org

Self-Assembly Processes and Supramolecular Architectures

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. tue.nl Urea derivatives are excellent building blocks for self-assembly due to the strong and directional nature of their hydrogen bonds. nih.govresearchgate.net

The self-assembly of this compound would likely be initiated by the formation of the aforementioned one-dimensional hydrogen-bonded urea tapes. These tapes can then further organize into more complex architectures through weaker interactions. The packing of these tapes could be influenced by the steric bulk and electronic properties of the methyl and cyanoethyl groups.

Formation of Discrete Supramolecular Structures

The urea functionality is a powerful motif in supramolecular chemistry due to its capacity to form strong and directional hydrogen bonds. The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This dual functionality allows urea molecules to assemble into various well-defined structures, such as one-dimensional tapes and two-dimensional sheets.

In the case of this compound, the substitution pattern influences the hydrogen-bonding arrays. The methyl group on one nitrogen and the cyanoethyl group on the other create an asymmetric molecule. This asymmetry can lead to more complex and potentially discrete supramolecular assemblies compared to symmetrically substituted ureas. The primary hydrogen bonding interaction is the N-H···O=C bond, which is a robust and predictable interaction in urea-based systems. wikipedia.orgmdpi.com

The formation of a common catemeric chain motif is expected, where molecules are linked head-to-tail. However, the presence of the cyanoethyl group introduces another potential hydrogen bond acceptor site—the nitrogen atom of the cyano group. This allows for the possibility of more intricate, three-dimensional networks through N-H···N≡C interactions. Studies on related cyano-containing molecules have shown that the cyano group can participate in hydrogen bonding, leading to diverse supramolecular architectures. researchgate.net

The interplay between the stronger N-H···O=C and weaker N-H···N≡C hydrogen bonds, along with steric factors from the methyl and cyanoethyl groups, will ultimately determine the final supramolecular structure. While a definitive crystal structure for this compound is not available in the cited literature, the fundamental principles of urea-based hydrogen bonding suggest the formation of well-ordered, discrete supramolecular patterns.

Table 1: Potential Hydrogen Bonding Interactions in this compound

Donor Acceptor Interaction Type Potential Structural Motif
N-H (urea) O=C (urea) Strong 1D Tapes, 2D Sheets
N-H (urea) N≡C (cyano) Weaker Cross-linking of tapes/sheets

Integration of Metal-Ligand Coordination within Hydrogen-Bonded Systems

The urea group can also act as a ligand in coordination complexes with metal ions. The carbonyl oxygen is the primary coordination site, functioning as a Lewis base to bind to a metal center. wikipedia.org This coordination can be integrated with the hydrogen-bonding capabilities of the urea to create complex metallo-supramolecular architectures.

For this compound, the coordination to a metal ion through the carbonyl oxygen would influence the electronic properties of the urea group, which in turn could modulate the strength of the intermolecular hydrogen bonds. The formation of metal complexes with urea and its derivatives has been documented for a variety of transition metals, including copper(II), cobalt(II), nickel(II), and iron(III). primescholars.comrjpbcs.com

Furthermore, the cyano group of the cyanoethyl substituent can also act as a coordination site for metal ions. This dual-coordination potential—through both the carbonyl oxygen and the cyano nitrogen—makes this compound a potentially versatile ligand for the construction of coordination polymers. The interplay between hydrogen bonding and metal coordination could lead to the formation of robust and functional materials with applications in areas such as catalysis and materials science. Research on related cyano-containing ligands has demonstrated their utility in forming extended metal-organic frameworks. nih.govuobaghdad.edu.iq

Table 2: Potential Coordination Sites of this compound

Coordination Site Metal Ion Affinity Potential Coordination Products
Carbonyl Oxygen High Mononuclear or polynuclear metal complexes
Cyano Nitrogen Moderate Coordination polymers, bridging ligand

Other Non-Covalent Interactions (e.g., π-π Stacking, Van der Waals Forces) in Supramolecular Design

Dipole-Dipole Interactions: Both the urea and the cyano groups have significant dipole moments. The alignment of these dipoles in the crystal lattice will be a key factor in determining the most stable packing arrangement. These interactions, in concert with hydrogen bonding, direct the formation of the supramolecular architecture.

Applications in Organic Synthesis and Materials Science

Role as Building Blocks in Complex Molecule Synthesis

Organic building blocks are fundamental molecules used for the modular construction of more complex chemical architectures. sigmaaldrich.comthieme.de The utility of 1-(2-Cyanoethyl)-3-methylurea in this capacity is highly specific, centering on the unique reactivity of its cyanoethyl group.

A comprehensive review of available scientific literature does not indicate that this compound is a common or established building block for the direct synthesis of nucleoside conjugates or phospholipids. The synthesis of these biomolecules typically involves well-established pathways, such as the acylation of a glycerophospholipid for phospholipid production or the coupling of specific moieties to nucleosides. google.compleiades.onlinenih.gov While various urea (B33335) derivatives have been synthesized and explored for biological activity, including as proflavine (B1679165) ureas with anticancer properties, the specific use of this compound in this context is not documented in existing research. nih.govnih.gov

The most significant and well-documented application of the 2-cyanoethyl group, a key structural feature of this compound, is in the chemical synthesis of DNA and RNA oligonucleotides. mdpi.com Specifically, the 2-cyanoethyl moiety serves as a crucial protecting group for the internucleotidic phosphate (B84403) groups during solid-phase synthesis via the phosphoramidite (B1245037) method. nih.govumich.edu

The phosphoramidite approach is the standard method for chemically synthesizing DNA and RNA. mdpi.com The process involves the sequential addition of nucleotide monomers (phosphoramidites) to a growing chain on a solid support. After each coupling step, the newly formed phosphite (B83602) triester linkage is chemically unstable and must be oxidized to a more stable phosphate triester (P(V)) species. atdbio.com This phosphate is protected by a 2-cyanoethyl group, which prevents unwanted side reactions at the phosphorus center during subsequent synthesis cycles. atdbio.combiosearchtech.com

The 2-cyanoethyl group is favored for this role because it is stable throughout the iterative steps of the synthesis cycle but can be removed efficiently and cleanly under basic conditions during the final deprotection step. nih.gov This cleavage is typically achieved using concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of methylamine (B109427) and ammonia (B1221849) (AMA), which removes the protecting groups from the phosphate backbone and the nucleobases, and cleaves the oligonucleotide from its solid support. biosearchtech.comglenresearch.com The removal occurs via a β-elimination reaction, which generates acrylonitrile (B1666552) as a byproduct. atdbio.com

Table 1: Role of the 2-Cyanoethyl Group in the Phosphoramidite Synthesis Cycle

Synthesis Step Purpose Role of 2-Cyanoethyl Group
Coupling Formation of a phosphite triester linkage between the 5'-hydroxyl of the growing chain and the incoming phosphoramidite monomer. Not directly involved, but present on the phosphoramidite building block.
Oxidation Conversion of the unstable P(III) phosphite triester to a stable P(V) phosphate triester. Protects the newly formed phosphate triester linkage from undesired reactions in subsequent steps. atdbio.com
Capping Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of failure sequences. Remains stable and attached to the phosphate during this step.
Detritylation Removal of the 5'-DMT protecting group to allow for the next coupling reaction. Remains stable and attached to the phosphate during this acidic step.

| Final Cleavage & Deprotection | Release of the full-length oligonucleotide from the solid support and removal of all protecting groups. | Removed from the phosphate backbone via β-elimination using a strong base (e.g., ammonium hydroxide). biosearchtech.com |

While highly effective, the use of the 2-cyanoethyl protecting group can lead to a known side reaction. The acrylonitrile byproduct generated during deprotection is a Michael acceptor and can react with the N3 position of thymine (B56734) and O4 of uridine, forming a stable cyanoethyl adduct (+53 Da). nih.govatdbio.comglenresearch.com This modification can be problematic for certain applications of the synthetic nucleic acids. Strategies to mitigate this include using a larger volume of the basic cleavage solution to better scavenge the acrylonitrile or employing alternative deprotection reagents. nih.govglenresearch.com

Polymer Chemistry and Material Development

The bifunctional nature of this compound, with its urea backbone and cyanoethyl group, suggests theoretical potential for applications in polymer science. However, a review of the scientific literature indicates a lack of specific research into this compound for the following applications.

There is no specific evidence in published research to suggest that this compound is used for integration into common polymer matrices like epoxy resins, vinyl ester resins, or coatings. polymerinnovationblog.comastrj.com The field of polymer composites and coatings typically utilizes a range of thermosetting resins and modifiers selected to achieve specific properties such as toughness, chemical resistance, and thermal stability, but this compound is not among the documented materials. polymerinnovationblog.comnih.govsemanticscholar.org While cyanoethylation of existing polymers, such as cellulose, is a known modification to alter properties, this involves reacting the polymer with acrylonitrile and does not use this compound as a starting component. researchgate.netrsc.org

The modification of urea-formaldehyde (UF) resins is an active area of research to improve properties like bonding strength and water resistance and to reduce formaldehyde (B43269) emissions. usda.gov Modifiers include various compounds such as tannins, activated carbon, and other co-condensing resins like phenol (B47542) and resorcinol. bme.humdpi.comgoogle.comresearchgate.net However, there are no available research findings that describe the use of this compound as a modifier for UF resins. The reactions involved in UF resin chemistry are complex, involving the polycondensation of urea and formaldehyde, and while the urea moiety of the title compound could theoretically participate, its specific utility and effects have not been reported. usda.govmdpi.com

Similarly, a comprehensive search of scientific and technical databases does not yield information on the application of this compound in the development of hybrid polymeric materials. The creation of hybrid materials involves combining different classes of materials (e.g., organic and inorganic) to achieve synergistic properties, and while polyureas and other resins are used in this field, the specific contribution of this compound is not documented.

Table 2: List of Chemical Compounds

Compound Name
This compound
Acrylonitrile
Ammonia
Ammonium hydroxide
Epichlorohydrin
Epoxy resin
Formaldehyde
Methylamine
Phenol
Phosphite triester
Phosphate triester
Resorcinol
Tannin
Thymine
Urea
Urea-formaldehyde resin
Uridine

Research on Environmental Applications of this compound Remains Undocumented

Despite a comprehensive search of scientific literature and databases, no specific research or data has been found regarding the application of the chemical compound this compound in environmental contexts, specifically concerning the adsorption and extraction of metal ions and pollutants.

While the broader class of urea derivatives has seen applications in various fields, including materials science and medicine, the specific utility of this compound for environmental remediation appears to be an unexplored area of study.

Urea-based compounds, in general, possess functional groups that can chelate metal ions or interact with pollutants. However, the potential for this compound to act in this capacity has not been investigated in any publicly available research. Mechanistic studies, which would detail the processes of adsorption and extraction, including the nature of the chemical interactions, binding energies, and the influence of environmental parameters such as pH and temperature, are absent from the scientific record for this particular compound.

Consequently, it is not possible to provide an analysis of its environmental applications or the mechanistic details of its interaction with metal ions and pollutants as requested. The synthesis and some chemical properties of this compound are documented in chemical databases, but its performance and behavior in environmental systems have not been a subject of published research.

Further investigation and dedicated studies would be required to determine if this compound holds any promise for the environmental applications outlined. Until such research is conducted and published, any discussion on this topic would be purely speculative.

Mechanistic Biochemical Interactions and Pathways

Molecular Recognition and Binding Mechanisms with Biological Targets

There is currently no available research detailing the molecular recognition and binding mechanisms of 1-(2-Cyanoethyl)-3-methylurea with any specific biological targets.

Investigations of Ligand-Receptor/Enzyme Interactions

No studies were found that investigate the direct ligand-receptor or ligand-enzyme interactions of this compound. Consequently, there is no information on its binding affinity, specificity, or the structural basis of its interaction with any protein targets.

Mechanistic Aspects of Allosteric Modulation (e.g., Muscarinic Receptors)

While allosteric modulation is a known mechanism for some compounds acting on receptors like muscarinic receptors, there is no published evidence to suggest that this compound functions as an allosteric modulator. Research on the allosteric modulation of muscarinic receptors has identified various other molecules, but this compound is not mentioned in this context.

Enzymatic Interaction Studies

No data is available from studies on the interaction of this compound with any enzymes.

Elucidation of Enzyme Inhibition Mechanisms

Due to the lack of research on its enzymatic interactions, there is no information available to elucidate any potential enzyme inhibition mechanisms for this compound. General principles of enzyme inhibition involve competitive, noncompetitive, and uncompetitive mechanisms, which are determined through kinetic studies. However, such studies have not been reported for this specific compound.

Nucleic Acid Interactions

There are no available scientific reports or data concerning the interaction of this compound with nucleic acids.

Future Research Directions and Outlook

Emerging Synthetic Paradigms for 1-(2-Cyanoethyl)-3-methylurea Analogs

While traditional methods for synthesizing urea (B33335) derivatives are well-established, modern organic synthesis is moving towards more efficient, safer, and environmentally benign methodologies. mdpi.com Future research into this compound analogs would benefit from adopting these emerging paradigms. The classical approach often involves hazardous reagents like phosgene (B1210022) or isocyanates. nih.gov Contemporary strategies, however, are increasingly focused on alternatives that circumvent these toxic intermediates. nih.govacs.org

Key emerging synthetic strategies applicable to generating analogs of this compound include:

Flow Chemistry: Continuous-flow synthesis offers a scalable and safer method for handling potentially hazardous intermediates, such as isocyanates, by generating them in-situ for immediate use. nih.gov This technique could be employed to produce a library of this compound analogs with high efficiency and purity. nih.gov

Metal-Free Catalysis: The development of metal-free synthetic routes, such as those using hypervalent iodine reagents like PhI(OAc)₂, provides a mild and versatile method for coupling amines and amides to form unsymmetrical ureas. mdpi.com This approach is particularly valuable for the late-stage functionalization of more complex molecules. mdpi.com

Green Chemistry Approaches: The use of greener solvents, such as ionic liquids, or solventless reactions under microwave irradiation represents a significant step towards sustainable synthesis. nih.gov Exploring these conditions for the synthesis of this compound analogs could reduce environmental impact. nih.govtandfonline.com

Modular Advancement of sp³-rich Fragments: Recent advances in C(sp³)-H functionalization could allow for the direct modification of the ethyl or methyl groups on the this compound scaffold, enabling the introduction of new functional groups and the exploration of a wider chemical space. researchgate.net

Synthetic ParadigmDescriptionPotential Advantage for Analog Synthesis
Flow ChemistryContinuous processing in microreactors, allowing for precise control over reaction conditions and safe handling of reactive intermediates. nih.govHigh-throughput synthesis of analog libraries; improved safety and scalability. nih.gov
Metal-Free CatalysisUtilizes reagents like hypervalent iodine to mediate bond formation, avoiding metal contaminants. mdpi.comBroad functional group tolerance; applicable to late-stage modifications of complex molecules. mdpi.com
Green ChemistryEmploys environmentally friendly solvents, catalysts, and energy sources (e.g., microwaves). nih.govReduced waste and environmental impact; potentially faster reaction times. tandfonline.com
Direct C-H FunctionalizationEnables the conversion of strong C-H bonds into new functional groups, offering novel disconnection approaches. researchgate.netCreates analogs with modifications at previously inaccessible positions, expanding structural diversity.
Table 1. Emerging synthetic paradigms for creating analogs of this compound.

Advanced Computational Design and Predictive Modeling

Computational chemistry and predictive modeling are indispensable tools in modern drug discovery and materials science. nih.gov For this compound, these approaches can accelerate the design of new analogs with desired properties, predict their behavior, and elucidate their interaction with biological targets or material interfaces.

Future computational research could focus on:

Molecular Docking Studies: These simulations can predict the binding affinity and orientation of this compound and its analogs within the active site of various enzymes or receptors. nih.govnih.gov Given that urea derivatives are known to target kinases, proteases, and other enzymes, docking studies could identify potential biological targets for this compound. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, researchers can correlate the structural features of a series of analogs with their biological activity, providing a predictive tool to guide the design of more potent compounds. nih.gov

Computational Fluid Dynamics (CFD): In materials applications, such as in selective catalytic reduction (SCR) systems for NOx emissions, CFD can be used to predict the formation of solid deposits from urea-water solutions. sae.org While this is a broader application for urea, specific models could be developed to understand the decomposition and deposit-forming tendencies of this compound if it were considered for such applications. sae.orgconvergecfd.com

Mean Field Techniques: Methods like Group Interaction Modelling (GIM) can predict the mechanical and physical properties of polymers, such as polyurea, from their chemical structure alone. epj-conferences.org This could be adapted to predict the properties of materials derived from this compound. epj-conferences.org

Computational MethodApplicationPredicted Outcome
Molecular DockingPredicting binding modes of ligands within a protein's active site. nih.govBinding affinity, key protein-ligand interactions, potential biological targets. nih.gov
QSARCorrelating chemical structure with biological activity. nih.govPredictive models for designing analogs with enhanced activity.
Predictive Constitutive Models (e.g., GIM)Predicting mechanical and physical properties of polymers from their structure. epj-conferences.orgEquation of state, stress-strain response, and other material properties. epj-conferences.org
Finite Element Method (FEM)Simulating diffusion processes. researchgate.netRelease rates and diffusion coefficients for controlled-release applications. researchgate.net
Table 2. Advanced computational and predictive modeling approaches.

Novel Supramolecular Systems and Functional Materials Derived from Urea Architectures

The urea functional group is an excellent building block for supramolecular chemistry due to its ability to act as both a hydrogen bond donor and acceptor. researchgate.netnih.gov The planar structure and directional hydrogen bonding capabilities of the urea moiety allow for the self-assembly of molecules into well-defined, higher-order structures like capsules, polymers, and gels. researchgate.netjst.go.jp

Future research on this compound in this area could explore:

Supramolecular Gels: Low-molecular-weight gelators (LMWGs) based on urea derivatives can form fibrous networks that immobilize solvents, creating supramolecular gels. jst.go.jp The specific substitution pattern on this compound could be tuned to create gels with responsiveness to stimuli like temperature or specific analytes.

Self-Healing Materials: The reversible nature of hydrogen bonds makes urea-functionalized polymers ideal candidates for self-healing materials. mdpi.com Incorporating the this compound motif into polymer backbones could yield materials that can repair themselves after damage.

Functionalized Metal-Organic Frameworks (MOFs): The urea group can be incorporated into organic ligands used to construct MOFs. rsc.org These urea-functionalized MOFs can act as heterogeneous organocatalysts, combining the catalytic activity of the urea moiety with the stability and recyclability of a solid support. rsc.org The cyano group in this compound could offer an additional site for coordination or post-synthetic modification.

Polymer Composite Materials: Urea can be used to synthesize polymers like polyurea, which can then be functionalized with nanoparticles to create composite materials with unique properties, such as antibacterial activity. mdpi.com

Deeper Elucidation of Biochemical Mechanisms and Molecular Specificity

Many urea-containing compounds exhibit a wide range of biological activities and are found in numerous clinically approved drugs. nih.govnih.gov They often function by forming key hydrogen bond interactions with protein targets. nih.gov A critical area of future research will be to move beyond general screening and deeply investigate the specific biochemical mechanisms through which this compound and its analogs exert their effects.

This will require:

Target Identification and Validation: Identifying the specific molecular targets (e.g., enzymes, receptors) with which the compound interacts. researchgate.net This can be achieved through a combination of computational predictions and experimental techniques.

Mechanism of Action Studies: Once a target is identified, detailed studies are needed to understand how the compound modulates its function. For example, if the target is an enzyme, kinetic studies can determine the mode of inhibition (e.g., competitive, non-competitive). mdpi.com

Structural Biology: Obtaining X-ray crystal structures of this compound analogs bound to their biological targets can provide atomic-level insights into the binding interactions. nih.gov This information is invaluable for structure-based drug design, allowing for the rational optimization of analogs to improve potency and selectivity. nih.gov

Probing Nucleic Acid Interactions: Urea itself is known to have a strong denaturing action on nucleic acids due to its ability to form hydrogen bonds and engage in stacking interactions. nih.gov Research could explore whether this compound or its derivatives can interact with specific DNA or RNA structures, potentially leading to applications in this area.

Interdisciplinary Research Opportunities

The versatility of the urea scaffold places it at the intersection of multiple scientific disciplines. semanticscholar.org Future breakthroughs involving this compound are likely to emerge from interdisciplinary collaborations.

Potential areas for collaborative research include:

Medicinal Chemistry and Molecular Biology: The design, synthesis, and biological evaluation of novel urea derivatives as therapeutic agents require close collaboration between synthetic chemists and biologists to iterate between chemical modification and activity testing. mdpi.com

Materials Science and Engineering: Developing new functional materials, such as self-healing polymers, sensors, or specialized coatings, based on this compound would benefit from the combined expertise of polymer chemists and materials engineers. mdpi.commdpi.com

Catalysis and Chemical Engineering: The development of heterogeneous catalysts, such as urea-functionalized MOFs, for industrial processes involves expertise in supramolecular chemistry, materials synthesis, and reactor engineering. rsc.org

Agriculture and Environmental Science: Urea is a cornerstone of the fertilizer industry. Research into modified urea compounds like this compound could lead to the development of controlled-release fertilizers or agents that modulate soil biochemistry, requiring collaboration between chemists and agricultural scientists.

By pursuing these future research directions, the scientific community can fully explore the potential of this compound, transforming it from a simple chemical entity into a versatile building block for advanced applications across a spectrum of scientific fields.

Q & A

Q. What synthetic methodologies are effective for preparing 1-(2-Cyanoethyl)-3-methylurea?

A two-step approach is recommended:

  • Step 1: React methylamine with acrylonitrile in methanol under reflux (50–55°C, N₂ atmosphere) to form the 2-cyanoethyl intermediate.
  • Step 2: Treat the intermediate with methyl isocyanate in anhydrous dichloromethane, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient). This method adapts protocols from analogous cyanoethyl-urea syntheses, ensuring minimal side reactions and high yield .

Q. Which analytical techniques are optimal for structural confirmation and purity assessment?

  • FT-IR: Identify urea (C=O stretch ~1640–1680 cm⁻¹) and nitrile (C≡N stretch ~2240 cm⁻¹) functional groups.
  • NMR: Use ¹H NMR to resolve methyl groups (δ 2.8–3.1 ppm for N–CH₃) and cyanoethyl protons (δ 2.5–3.0 ppm).
  • HPLC-UV/ESI-MS: Achieve purity >98% using a C18 column (acetonitrile/water mobile phase) and confirm molecular ion peaks ([M+H]⁺ expected at m/z 142.1) .

Q. How can researchers assess the compound’s stability under varying pH conditions?

Conduct accelerated stability studies:

  • Prepare buffered solutions (pH 3–10) and incubate at 40°C for 14 days.
  • Monitor degradation via HPLC, comparing peak area reduction.
  • Kinetic modeling (e.g., first-order decay) quantifies degradation rates, with acidic conditions typically accelerating urea bond hydrolysis .

Q. What solvent systems are suitable for crystallization?

Ethanol/water (7:3 v/v) or acetone/hexane mixtures yield high-purity crystals. Single-crystal X-ray diffraction, as applied to structurally related thioureas, confirms molecular packing and hydrogen-bonding networks critical for stability .

Q. How to optimize reaction yields in large-scale syntheses?

  • Use excess acrylonitrile (1.5–2.0 equivalents) to drive cyanoethylation.
  • Control temperature (±2°C) to prevent polymerization of acrylonitrile.
  • Employ continuous-flow reactors for improved heat and mass transfer, adapting methods from ionic liquid syntheses .

Advanced Research Questions

Q. What strategies resolve contradictions in reported environmental half-lives of this compound?

  • Conduct hysteresis analysis to assess reversible sorption in soil-water systems.
  • Use ¹³C-labeled analogs to track degradation pathways via LC-MS/MS, distinguishing abiotic vs. microbial contributions.
  • Compare activation energies (Arrhenius plots) across studies to identify temperature-dependent discrepancies .

Q. How does the cyanoethyl substituent influence bioactivity compared to other urea derivatives?

  • Perform molecular docking to evaluate interactions with target enzymes (e.g., urease or acetylcholinesterase).
  • Synthesize analogs (e.g., 1-(2-Chlorophenyl)-3-methylurea) and compare IC₅₀ values in enzymatic assays.
  • The electron-withdrawing nitrile group may enhance hydrogen-bonding capacity, as seen in pesticidal urea derivatives .

Q. What advanced techniques characterize degradation metabolites in aquatic systems?

  • High-resolution mass spectrometry (HRMS): Identify metabolites like 3-methylurea and cyanoacetic acid via exact mass (<1 ppm error).
  • Stable isotope probing (SIP): Use ¹⁵N-labeled compounds to trace urea bond cleavage in microbial communities.
  • Metabolite profiles align with pathways observed in diuron biodegradation studies .

Q. How to design experiments probing the compound’s mode of action in plant models?

  • Transcriptomic profiling: Treat Arabidopsis thaliana with sublethal doses and analyze RNA-seq data for upregulated stress-response genes.
  • Fluorescence microscopy: Tag the compound with BODIPY fluorophores to visualize cellular uptake and localization.
  • Compare results with structurally related herbicides (e.g., diuron) to identify shared molecular targets .

Q. What computational methods predict environmental fate and ecotoxicity?

  • QSAR models: Correlate logP values with bioaccumulation potential using EPI Suite™ software.
  • Molecular dynamics simulations: Simulate interactions with lipid bilayers to estimate membrane permeability.
  • Validate predictions against experimental soil adsorption coefficients (Koc) and Daphnia magna toxicity data .

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